
4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde.
Introduction of the Fluorobenzylidene Group: The 2-fluorobenzylidene group is introduced through a condensation reaction between the triazole derivative and 2-fluorobenzaldehyde under acidic or basic conditions.
Methoxyphenyl Substitution: The 3-methoxyphenyl group is incorporated via nucleophilic substitution reactions, often using methoxyphenyl halides or related compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The imine group (benzylidene) can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable in click chemistry, a method for quickly and reliably joining small units together.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the fluorobenzylidene group enhances its ability to interact with biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. The triazole ring is known for its bioactivity, and modifications to the compound can lead to new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, altering their activity. The fluorobenzylidene group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Chlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Bromobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Methylbenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the fluorine atom in 4-((2-Fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing new drugs and materials with specific desired properties.
Propiedades
Número CAS |
478257-68-0 |
|---|---|
Fórmula molecular |
C16H13FN4OS |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-[(E)-(2-fluorophenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4OS/c1-22-13-7-4-6-11(9-13)15-19-20-16(23)21(15)18-10-12-5-2-3-8-14(12)17/h2-10H,1H3,(H,20,23)/b18-10+ |
Clave InChI |
YGFGQFMLWATIMZ-VCHYOVAHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3F |
SMILES canónico |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


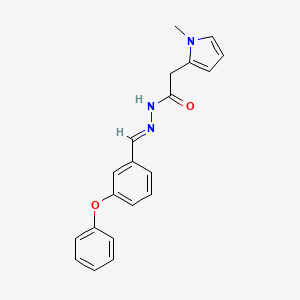
![9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-4-ylamide](/img/structure/B12042837.png)




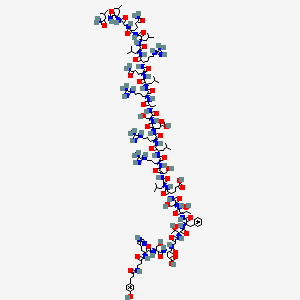
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042876.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042884.png)
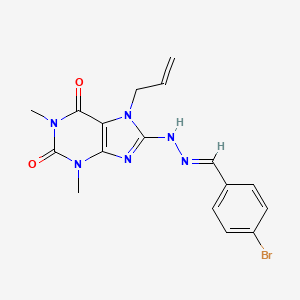
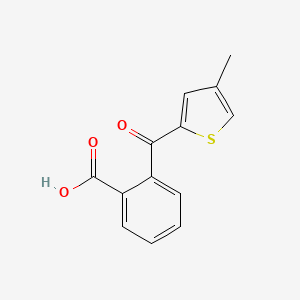
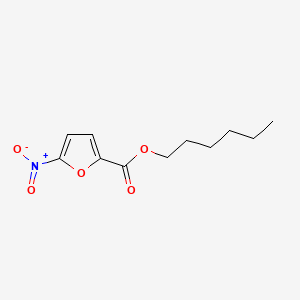
![(2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12042911.png)

